molecular formula C24H25Cl2N3O3 B12370987 GluN2B-NMDAR antagonist-2

GluN2B-NMDAR antagonist-2

Katalognummer: B12370987
Molekulargewicht: 474.4 g/mol
InChI-Schlüssel: LBSFKARCSBQZBA-BOXHHOBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GluN2B-NMDAR antagonist-2 is a compound that selectively inhibits the GluN2B subunit of the N-methyl-D-aspartate receptor (NMDAR). NMDARs are ionotropic glutamate receptors that play a crucial role in synaptic transmission, plasticity, and excitotoxicity in the central nervous system. The GluN2B subunit is particularly important in various neurological disorders, making this compound a valuable compound for research and therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GluN2B-NMDAR antagonist-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of phenylethanolamine derivatives, which are modified through various chemical reactions to achieve the desired antagonist properties . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and implementing stringent quality control measures. The process may include continuous flow chemistry techniques to enhance efficiency and reduce production costs . Additionally, purification steps such as crystallization and chromatography are employed to ensure the final product meets pharmaceutical standards .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

GluN2B-NMDAR antagonist-2 is unique due to its specific binding affinity and selectivity for the GluN2B subunit, which makes it a valuable tool for studying the physiological and pathological roles of this receptor subtype. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness in research and potential therapeutic applications .

Eigenschaften

Molekularformel

C24H25Cl2N3O3

Molekulargewicht

474.4 g/mol

IUPAC-Name

(3S)-3-[3-[4-(7-chloro-1H-indole-2-carbonyl)piperazin-1-yl]propyl]-3H-2-benzofuran-1-one;hydrochloride

InChI

InChI=1S/C24H24ClN3O3.ClH/c25-19-8-3-5-16-15-20(26-22(16)19)23(29)28-13-11-27(12-14-28)10-4-9-21-17-6-1-2-7-18(17)24(30)31-21;/h1-3,5-8,15,21,26H,4,9-14H2;1H/t21-;/m0./s1

InChI-Schlüssel

LBSFKARCSBQZBA-BOXHHOBZSA-N

Isomerische SMILES

C1CN(CCN1CCC[C@H]2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(N4)C(=CC=C5)Cl.Cl

Kanonische SMILES

C1CN(CCN1CCCC2C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(N4)C(=CC=C5)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.